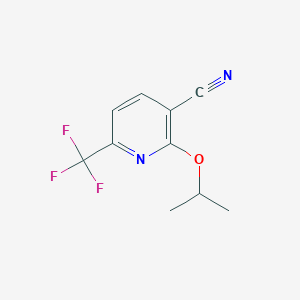
BOC-Norleucine Amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BOC-Norleucine Amide is an organic compound that features a tert-butoxycarbonyl (Boc) protected amine group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other amine-containing molecules. The Boc group serves as a protecting group for the amine, preventing it from reacting under certain conditions and allowing for selective deprotection when needed.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of BOC-Norleucine Amide typically involves the protection of the amine group in (S)-2-aminohexanoic acid. One common method is the reaction of (S)-2-aminohexanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of Boc-protected amines often employs similar methods but on a larger scale. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds efficiently and sustainably . These systems offer advantages such as better control over reaction conditions, higher yields, and reduced waste.
Analyse Des Réactions Chimiques
Types of Reactions
BOC-Norleucine Amide can undergo several types of chemical reactions, including:
Deprotection: Removal of the Boc group using acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Substitution: The amine group can participate in nucleophilic substitution reactions once the Boc group is removed.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane is commonly used for Boc deprotection.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
Applications De Recherche Scientifique
BOC-Norleucine Amide has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and other amine-containing molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mécanisme D'action
The primary function of BOC-Norleucine Amide is to serve as a protected form of (S)-2-aminohexanamide. The Boc group prevents the amine from participating in unwanted reactions during synthesis. The deprotection mechanism involves the cleavage of the Boc group under acidic conditions, revealing the free amine group . This allows for subsequent reactions to occur at the amine site.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-2-(tert-Butoxycarbonylamino)pentanamide
- (S)-2-(tert-Butoxycarbonylamino)butanamide
- (S)-2-(tert-Butoxycarbonylamino)propanamide
Uniqueness
BOC-Norleucine Amide is unique due to its specific chain length and stereochemistry, which can influence its reactivity and the types of molecules it can be used to synthesize. The Boc group provides a versatile protecting strategy that is widely applicable in organic synthesis .
Propriétés
Formule moléculaire |
C11H22N2O3 |
|---|---|
Poids moléculaire |
230.30 g/mol |
Nom IUPAC |
tert-butyl N-[(2S)-1-amino-1-oxohexan-2-yl]carbamate |
InChI |
InChI=1S/C11H22N2O3/c1-5-6-7-8(9(12)14)13-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H2,12,14)(H,13,15)/t8-/m0/s1 |
Clé InChI |
UJWXUMMFSUYXGB-QMMMGPOBSA-N |
SMILES isomérique |
CCCC[C@@H](C(=O)N)NC(=O)OC(C)(C)C |
SMILES canonique |
CCCCC(C(=O)N)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



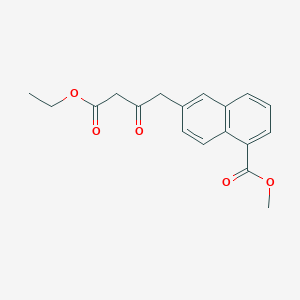
![5-(3,5-dichloro-phenyl)-4-ethyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B8370060.png)
![6'-Bromo-5'-chlorospiro[cyclopentane-1,3'-indolin]-2'-one](/img/structure/B8370066.png)
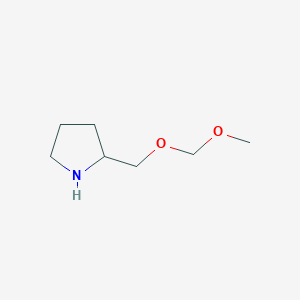
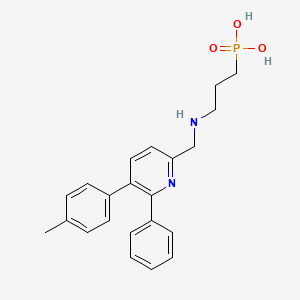
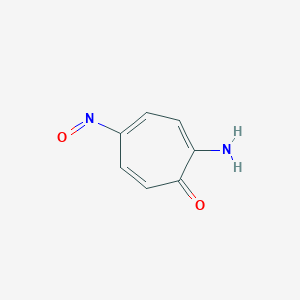
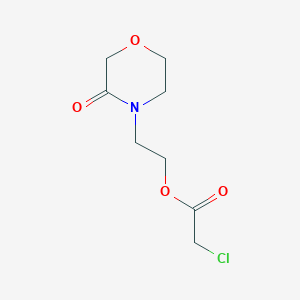
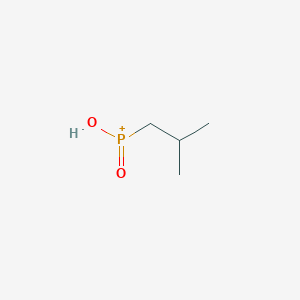
![2-[[(6-methoxy-2-pyridinyl)amino]methyl]-6-methylPhenol](/img/structure/B8370094.png)
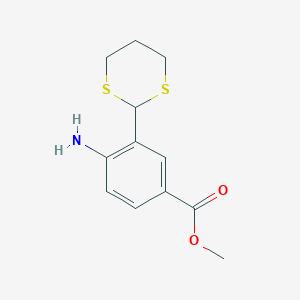
![4-Allylamino-2-chloro-7-methylthieno[3,2-d]pyrimidine](/img/structure/B8370113.png)

